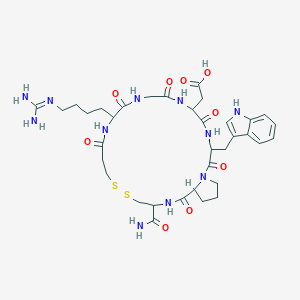

![molecular formula C6H4N2O2S B116807 Thieno[3,4-D]pyrimidine-2,4-diol CAS No. 6251-30-5](/img/structure/B116807.png)

Thieno[3,4-D]pyrimidine-2,4-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

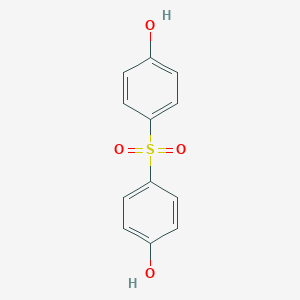

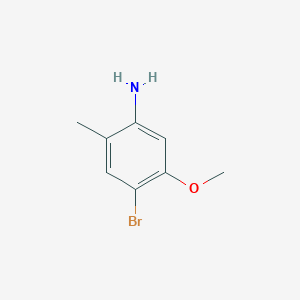

Thieno[3,4-D]pyrimidine-2,4-diol is a chemical compound with the linear formula C6H4N2O2S . It has a molecular weight of 168.18 . The compound is typically a white to yellow solid .

Synthesis Analysis

Thieno[3,4-D]pyrimidine-2,4-diol can be synthesized from 3-amino-4-cyano-2-thiophenecarboxamides . These compounds are heated in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Another method involves the reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene to produce β-keto amides .Molecular Structure Analysis

The InChI code for Thieno[3,4-D]pyrimidine-2,4-diol is 1S/C6H4N2O2S/c9-5-3-1-11-2-4(3)7-6(10)8-5/h1-2H,(H2,7,8,9,10) .Physical And Chemical Properties Analysis

Thieno[3,4-D]pyrimidine-2,4-diol is a white to yellow solid .Scientific Research Applications

Anticancer Activities

Thieno[3,4-D]pyrimidine-2,4-diol derivatives have been designed and synthesized to target VEGFR-2, a protein involved in cancer cell growth . These compounds have shown potential anticancer activities, inhibiting VEGFR-2 and preventing cancer cell growth in two types of cancer cells . One compound, in particular, exhibited strong anti-VEGFR-2 potential and displayed excellent proliferative effects against MCF-7 and HepG2 cancer cell lines .

Induction of Cell Cycle Arrest

Further studies revealed that these compounds can induce cell cycle arrest in the G2/M phase and promote apoptosis in cancer cells . This is a crucial step in the treatment of cancer as it prevents the cancer cells from dividing and growing.

Stimulation of Apoptosis

Apoptosis, or programmed cell death, was stimulated by these compounds by increasing BAX (a pro-apoptotic protein) and decreasing Bcl-2 (an anti-apoptotic protein) . This imbalance in the levels of these proteins triggers the process of apoptosis, leading to the death of cancer cells.

Increase in Caspase Levels

These compounds significantly raised the levels of caspase-8 and caspase-9 . Caspases are a family of proteins that play essential roles in programmed cell death (including apoptosis), necrosis, and inflammation.

Computational Techniques for Drug Development

Computational techniques were used to investigate the complex of VEGFR-2 and these compounds at a molecular level . Molecular docking and molecular dynamics simulations were performed to assess the structural and energetic features of the complex . These techniques provide valuable insights into the molecular interactions of the complex, which may guide future drug design efforts.

6. Potential Photosensitizer for Skin Cancer Treatment Thieno[3,4-d]pyrimidine-4(1H)-thione, a derivative of Thieno[3,4-D]pyrimidine-2,4-diol, has been identified as a promising thiopyrimidine photosensitizer . It can be readily incorporated as a photodynamic agent into sequence-specific DNA and RNA sequences for the treatment of skin cancer cells .

Safety and Hazards

Future Directions

Thienopyrimidine derivatives, which include Thieno[3,4-D]pyrimidine-2,4-diol, are important in medicinal chemistry as they are structural analogs of purines . They have various biological activities and are frequently used in drug development . Future research could focus on the development of new thienopyrimidines as anti-inflammatory agents .

Mechanism of Action

Target of Action

Thieno[3,4-D]pyrimidine-2,4-diol primarily targets various enzymes including protein kinases (PKs) . These enzymes play a crucial role in cell proliferation and differentiation .

Mode of Action

The compound interacts with its targets, leading to the inhibition of these enzymes . For instance, it binds to the cognate receptor cluster of differentiation 74 (CD74), which induces the activation of the mitogen-activated protein kinase (MAPK) pathway .

Biochemical Pathways

The affected pathways include the MAPK pathway, which stabilizes cyclin D1 and consequently regulates cell cycle progression to enhance cell proliferation . The compound also affects the adenylyl cyclase (AC) and calcium-dependent pathways .

Pharmacokinetics

Thieno[3,4-D]pyrimidine-2,4-diol has been found to have improved membrane permeability and oral bioavailability . .

Result of Action

The molecular and cellular effects of Thieno[3,4-D]pyrimidine-2,4-diol’s action include the suppression of cell proliferation in non-small cell lung cancer cells in both two-dimensional (2D) and three-dimensional (3D) cell cultures . This can be explained by the induction of cell cycle arrest via deactivation of the MAPK pathway .

properties

IUPAC Name |

1H-thieno[3,4-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O2S/c9-5-3-1-11-2-4(3)7-6(10)8-5/h1-2H,(H2,7,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZBNSEBSVPLRMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CS1)NC(=O)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thieno[3,4-D]pyrimidine-2,4-diol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B116735.png)

![5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B116764.png)